Mesaconine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mesaconine is a useful research compound. Its molecular formula is C24H39NO9 and its molecular weight is 485.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Mesaconine has been extensively studied for its ability to mitigate cardiotoxicity associated with doxorubicin treatment, a common chemotherapy agent known for causing heart damage. Research indicates that this compound promotes mitochondrial homeostasis and enhances mitophagy, thereby protecting cardiomyocytes from oxidative stress and cellular apoptosis.

Key Findings:

- Mitophagy Activation : this compound activates PINK1-dependent mitophagy, which is crucial for the clearance of damaged mitochondria. Studies have demonstrated that this compound treatment significantly increases the expression of PINK1 in cardiomyocytes, reversing doxorubicin-induced mitophagy dysfunction .

- Cell Viability : In vitro assays show that this compound enhances cell viability in adult rat ventricular myocytes exposed to doxorubicin. The effective concentration (EC50) for promoting cell survival was determined to be approximately 4.497 µM .

- Reduction in Cardiac Fibrosis : In vivo experiments revealed that this compound administration led to an 80% reduction in collagen deposition in heart tissues affected by doxorubicin, indicating its potential to alleviate cardiac fibrosis .

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Profile:

- Absorption and Bioavailability : this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability is enhanced due to its ability to cross biological membranes effectively .

- Tissue Distribution : Research indicates that this compound is widely distributed in various tissues, particularly in the heart and kidneys, where it exerts its protective effects against cellular damage .

Case Studies

Several studies have documented the efficacy of this compound in clinical and preclinical settings:

- Study on Doxorubicin-Induced Cardiotoxicity : In a controlled study involving mice treated with doxorubicin, those receiving this compound showed significant improvements in cardiac function and reduced markers of heart failure compared to untreated controls .

- Clinical Observations : Clinical observations have noted that patients using traditional formulations containing Aconitum carmichaelii report improved cardiac function and reduced symptoms of heart failure, supporting the findings from animal studies .

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis reduces mesaconine’s toxicity by cleaving ester bonds:

-

Acidic Hydrolysis : Yields benzoylthis compound (m/z 590) and acetic acid under pH 3.0 .

-

Enzymatic Hydrolysis : Liver esterases convert this compound into less toxic metabolites like aconine .

Reaction Conditions :

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1% H₃PO₄, pH 3.0, 40°C | Benzoylthis compound + CH₃COOH | |

| Enzymatic Hydrolysis | Rat liver microsomes, pH 7.4 | Aconine + H₂O |

Acetylation

Acetylation reintroduces toxic functional groups:

-

Reagents : Acetic anhydride or acetyl-CoA.

-

Outcome : Forms mesaconitine (m/z 632), restoring sodium channel modulation .

Key Data :

Dehydration

Dehydration under heat or vacuum produces pyroalkaloids:

-

Product : Dehydrated this compound (m/z 468) via loss of H₂O .

-

Fragmentation : Neutral losses of CO (28 u) and CH₃OH (32 u) observed via LC-MS .

MS/MS Fragments :

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Losses |

|---|---|---|

| 572 | 542, 510 | CH₃COOH (60 u), H₂O |

| 468 | 352 | 2 CH₃OH + 2 H₂O + O |

Demethylation

Demethylation modifies methoxyl groups, altering bioactivity:

-

10-O-Demethylation : Forms 10-hydroxyl-mesaconitine (m/z 648) .

-

16-O-Demethylation : Yields 16-O-demethylmesaconitine (m/z 618), a major metabolite in vivo .

Enzymatic Pathways :

Analytical Characterization

Advanced techniques validate reaction outcomes:

-

HPLC-ESI-MS/MS : Quantifies this compound and derivatives with LOD 0.025 ng/mL .

-

UPLC-MS/MS : Tracks degradation products (e.g., benzoylhypaconine) in decoctions .

Chromatographic Conditions :

| Parameter | Details |

|---|---|

| Column | C18 RP (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient: 0.2% HCOOH in H₂O + CH₃OH |

| Detection | MRM mode, ESI⁺ (m/z 486 → 412) |

Mechanistic Insights

-

Stability : this compound degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9).

-

Reaction Barriers : Density functional theory (DFT) calculations reveal energy barriers >25 kcal/mol for isomerization.

Pharmacological Implications

Propiedades

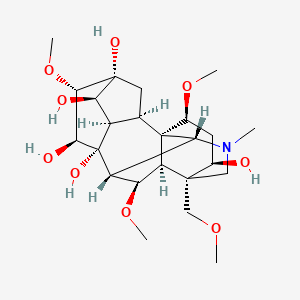

Fórmula molecular |

C24H39NO9 |

|---|---|

Peso molecular |

485.6 g/mol |

Nombre IUPAC |

(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |

InChI |

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23+,24-/m1/s1 |

Clave InChI |

GQRPJUIKGLHLLN-ZQPZIZOTSA-N |

SMILES isomérico |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |

SMILES canónico |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.